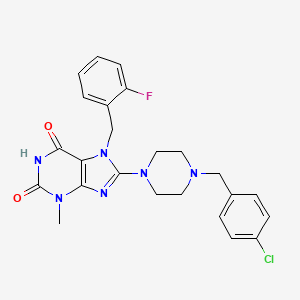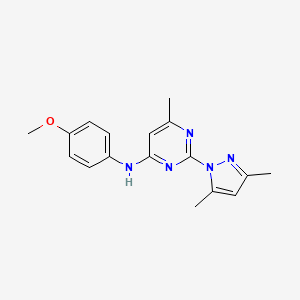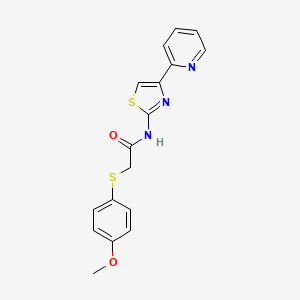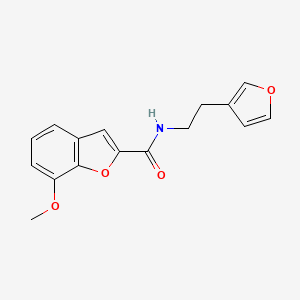
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse biological activities. Sulfonamides have been extensively studied for their potential as antimicrobial and antiproliferative agents, as well as inhibitors of various enzymes such as cyclooxygenase-2 (COX-2) . The structure of the compound suggests it may possess interesting chemical and biological properties worthy of investigation.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the alkylation of sulfonamide precursors. For example, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to various heterocyclic compounds, which can serve as precursors for further chemical transformations . Similarly, the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives involves the interaction of acetylated sulfonamide with halogens . These methods highlight the versatility of sulfonamide chemistry in generating a wide array of derivatives, which could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. For instance, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to enhance selectivity for COX-2 inhibition . Additionally, the crystal structures of various N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives have been compared, revealing consistent conformational features and hydrogen-bonding patterns that are important for their biological function . These findings suggest that the molecular structure of "this compound" would also be a key factor in its chemical reactivity and potential biological activities.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a variety of chemical reactions. The presence of the sulfonamide group allows for interactions with other molecules, which can lead to the formation of dimers or more complex structures . The reactivity of the azido group in sulfonamide precursors can also lead to the formation of nitrene intermediates, which can further react to form diverse heterocyclic compounds . These reactions are indicative of the potential transformations that could be applied to the compound of interest to modify its structure and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the introduction of different substituents can significantly affect the solubility, stability, and overall reactivity of these compounds . The presence of electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide hydrogen, which in turn can impact the compound's ability to form hydrogen bonds and its biological activity . Understanding these properties is essential for the development of sulfonamide-based drugs and for predicting their behavior in biological systems.
科学的研究の応用
Molecular Docking and Antitubercular Potential
N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, a compound with a similar structure, was studied for its antitubercular potential. Through molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, insights into its possible inhibitory action were gained, highlighting the potential for compounds with similar structures to act as antitubercular agents (Purushotham & Poojary, 2018).
Anti-Asthmatic Activities
Research into condensed-azole derivatives, such as omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, has shown significant anti-asthmatic activities. These compounds, evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, demonstrated potent activity, offering insights into the potential therapeutic uses of similar sulfonamide compounds in respiratory diseases (Kuwahara et al., 1997).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for antimicrobial and cytotoxic activities, showing significant potential against various human cell lines. This indicates the utility of sulfonamide derivatives in developing new antimicrobial and anticancer therapies (Abd El-Gilil, 2019).
COX-2 Inhibition for Anti-Inflammatory Applications
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of potent, highly selective, and orally active compounds for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. These findings underscore the relevance of sulfonamide derivatives in developing new anti-inflammatory drugs (Hashimoto et al., 2002).
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-25-17-8-6-15(12-13(17)2)26(23,24)19-10-11-21-18(22)9-7-16(20-21)14-4-5-14/h6-9,12,14,19H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXARJWKVMWCIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)



![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)
